molecular formula C24H19ClN4O2S B2690528 5-[(2-chlorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 887220-30-6

5-[(2-chlorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Numéro de catalogue: B2690528
Numéro CAS: 887220-30-6
Poids moléculaire: 462.95
Clé InChI: YMSUQRMDVLJSRI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-[(2-chlorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a novel chemical entity designed for advanced biochemical and pharmacological research. This complex heterocyclic compound features a fused [1,2,4]triazolo[3,2-b][1,3]thiazol scaffold, a structural motif present in compounds with diverse biological activities . The molecule integrates a 1,2,3,4-tetrahydroisoquinoline moiety, a privileged structure in medicinal chemistry known for its ability to interact with various neurological targets . This core structure is further functionalized with 2-chlorophenyl and furan-2-yl substituents, which are known to influence the compound's bioavailability and target binding affinity . The specific arrangement of these groups suggests potential for high selectivity and potency in experimental settings. While the precise mechanism of action for this specific compound is under investigation, its molecular architecture indicates potential as a key intermediate or candidate for developing enzyme inhibitors. Structural analogs based on the [1,2,4]triazolo framework have been explored as potent and selective inhibitors for various enzymes, including phosphodiesterases (PDEs) . Consequently, this reagent holds significant research value for scientists working in drug discovery, particularly in the fields of oncology, neuroscience, and inflammatory diseases. It is suited for high-throughput screening, structure-activity relationship (SAR) studies, and target validation assays. This product is provided for research purposes and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Propriétés

IUPAC Name

5-[(2-chlorophenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN4O2S/c25-18-9-4-3-8-17(18)20(28-12-11-15-6-1-2-7-16(15)14-28)21-23(30)29-24(32-21)26-22(27-29)19-10-5-13-31-19/h1-10,13,20,30H,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSUQRMDVLJSRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(C3=CC=CC=C3Cl)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-chlorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multi-step reactions starting from readily available precursors. One common approach includes:

    Formation of the Tetrahydroisoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde or ketone under acidic conditions.

    Synthesis of the Triazolothiazole Core: This involves the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones or α-haloesters under basic conditions.

    Coupling Reactions: The final step involves coupling the tetrahydroisoquinoline moiety with the triazolothiazole core, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the tetrahydroisoquinoline moiety.

    Reduction: Reduction reactions can target the triazolothiazole core or the chlorophenyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the compound, especially on the chlorophenyl and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furanones, while reduction of the triazolothiazole core can yield dihydro derivatives.

Applications De Recherche Scientifique

The compound's biological activity has been the subject of various studies:

Anticancer Properties

Research indicates that compounds similar to this one exhibit anticancer activity by targeting specific enzymes and receptors involved in tumor progression. For instance, it may inhibit kinases or proteases that play critical roles in cancer cell signaling pathways. Preliminary studies suggest that this compound can induce apoptosis in cancer cells through these mechanisms .

Antimicrobial Activity

The integration of multiple functional groups allows for enhanced interaction with microbial targets. Studies have shown that compounds with similar structural motifs exhibit significant antimicrobial properties against various bacterial strains . The presence of the furan and thiazole rings may contribute to this activity by interfering with bacterial cell wall synthesis or disrupting metabolic pathways.

Neuroprotective Effects

Given the tetrahydroisoquinoline moiety's known neuroprotective properties, this compound may also offer benefits in neurodegenerative conditions. Research has suggested that such compounds can modulate neurotransmitter systems and protect neuronal cells from oxidative stress .

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors:

  • Formation of Tetrahydroisoquinoline Moiety : This can be achieved through the Pictet-Spengler reaction.
  • Synthesis of Triazolothiazole Core : Involves cyclization of thiosemicarbazide derivatives.
  • Coupling Reactions : Final coupling using palladium-catalyzed cross-coupling reactions like Suzuki or Heck coupling.

Mécanisme D'action

The mechanism of action of 5-[(2-chlorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is not fully understood, but it is believed to involve interactions with multiple molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways, such as kinases or proteases.

    Receptor Binding: It may bind to receptors on the surface of cells, modulating signaling pathways and cellular responses.

    DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Features and Implications

Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Features Reference
5-[(2-Chlorophenyl)(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol Triazolo[3,2-b][1,3]thiazole 2-Chlorophenyl, tetrahydroisoquinoline, furan-2-yl, hydroxyl ~495.95 Potential CNS activity due to tetrahydroisoquinoline; hydroxyl enhances solubility. N/A
5-[(3-Chlorophenyl)(4-ethylpiperazinyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol () Triazolo[3,2-b][1,3]thiazole 3-Chlorophenyl, 4-ethylpiperazine, ethyl ~483.00 Piperazine improves solubility; ethyl group may reduce metabolic oxidation.
2-Methoxy-4-[(Z)-{6-oxo-2-[4-(propan-2-yloxy)phenyl]-triazolo-thiazol-5-ylidene}methyl]phenyl acetate () Triazolo[3,2-b][1,3]thiazol-6-one Isopropoxyphenyl, acetate ester, methoxy ~493.50 Ester group increases lipophilicity; ketone at position 6 alters redox properties.
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-triazolo[3,4-b][1,3,4]thiadiazole () Triazolo[3,4-b][1,3,4]thiadiazole 4-Methoxyphenylpyrazole, variable R groups ~350–400 Thiadiazole core enhances electron-withdrawing effects; pyrazole adds rigidity. Antifungal activity predicted via lanosterol demethylase docking.
2-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-5-aminophenol () Triazolo[3,4-b][1,3,4]thiadiazole Aminophenol 233.25 Aminophenol enhances hydrogen bonding; lower molecular weight suggests improved bioavailability.

Pharmacological and Physicochemical Insights

Substituent Effects on Bioactivity

  • Chlorophenyl vs.
  • Tetrahydroisoquinoline vs. Piperazine: The tetrahydroisoquinoline moiety (target compound) is structurally akin to opioid alkaloids, suggesting possible neuromodulatory effects. In contrast, the piperazine group in ’s compound enhances water solubility and may influence pharmacokinetics .
  • Hydroxyl vs. Acetate Ester : The hydroxyl group in the target compound increases polarity and hydrogen-bonding capacity, while the acetate ester in may prolong half-life by resisting Phase I metabolism .

Core Structure Implications

  • Triazolo-Thiazole vs.
  • Antifungal Potential: Molecular docking studies in suggest triazolo-thiadiazoles with pyrazole substituents inhibit lanosterol demethylase (3LD6), a key antifungal target. The target compound’s tetrahydroisoquinoline group may similarly interact with fungal cytochrome P450 enzymes .

Activité Biologique

5-[(2-chlorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol (CAS Number: 887220-30-6) is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates several functional groups that may contribute to its pharmacological effects.

Chemical Structure and Properties

The compound features a unique combination of a chlorophenyl group, a tetrahydroisoquinoline moiety, a furan ring, and a triazolothiazole core. Its molecular formula is C24H19ClN4O2SC_{24}H_{19}ClN_4O_2S, with a molecular weight of approximately 410.9 g/mol. The structural complexity suggests multiple interaction sites for biological activity.

PropertyValue
IUPAC NameThis compound
CAS Number887220-30-6
Molecular FormulaC24H19ClN4O2S
Molecular Weight410.9 g/mol

The precise mechanism of action for this compound is not fully elucidated; however, several potential pathways have been proposed:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in critical disease pathways. This includes kinases or proteases that play roles in various signaling cascades.

Receptor Binding: It may interact with cellular receptors to modulate signaling pathways and influence cellular responses.

DNA Intercalation: There is a possibility that the compound intercalates into DNA strands, which could disrupt replication and transcription processes.

Biological Activity

Research indicates that this compound exhibits diverse biological activities:

Anticancer Activity: Preliminary studies suggest that derivatives of triazolo-thiazoles can inhibit tumor cell proliferation. For instance, compounds with similar structures have shown efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Neuroprotective Effects: The tetrahydroisoquinoline moiety is associated with neuroprotective properties. Compounds in this class have been reported to exhibit antidepressant-like effects by modulating neurotransmitter levels .

Antimicrobial Properties: The presence of the furan and thiazole rings may enhance the antimicrobial activity of the compound. Studies have shown that similar compounds possess significant antibacterial and antifungal properties .

Study 1: Anticancer Efficacy

A study evaluated the anticancer potential of triazole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the micromolar range against breast and lung cancer cells .

Study 2: Neuroprotective Activity

Research conducted on tetrahydroisoquinoline derivatives demonstrated their ability to enhance neurogenesis and reduce oxidative stress markers in neuronal cell cultures. This suggests a potential for developing neuroprotective agents based on the structural framework of this compound .

Study 3: Antimicrobial Testing

In vitro tests showed that compounds with thiazole and furan rings exhibited significant antimicrobial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can intermediates be optimized for yield?

  • Methodology : The compound's core structure (triazolo-thiazol) suggests multi-step synthesis involving cyclization and nucleophilic substitution. For example, describes a protocol using PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst for analogous triazole-thiadiazole derivatives, achieving yields >70% via controlled temperature (70–80°C) and TLC monitoring. Similar strategies can be adapted, with optimization via Design of Experiments (DoE) to identify critical parameters (e.g., reaction time, solvent polarity) .

Q. How should researchers characterize the compound’s purity and structural conformation?

  • Methodology : Use a combination of 1H/13C NMR (to confirm substituent positions and stereochemistry) and IR spectroscopy (to verify functional groups like hydroxyl and furan rings). and highlight the utility of comparative spectral databases for resolving ambiguities in complex heterocycles. Elemental analysis and HPLC (>95% purity threshold) are essential for validating synthetic batches .

Q. What solvents or conditions are optimal for solubility and stability during in vitro assays?

  • Methodology : Preliminary solubility screening in DMSO (10 mM stock) followed by dilution in PBS (pH 7.4) is recommended. notes that hydroxyl-containing triazolo derivatives exhibit pH-dependent stability; thus, buffered solutions should be tested for degradation via LC-MS over 24–72 hours .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved for this compound?

  • Methodology : Contradictions in spectral assignments often arise from dynamic proton exchange or tautomerism. recommends variable-temperature NMR (VT-NMR) to identify exchange-broadened peaks and computational modeling (DFT-based chemical shift predictions) to validate assignments. For example, the hydroxyl proton’s shift may vary due to hydrogen bonding with the furan oxygen .

Q. What strategies are effective for optimizing reaction conditions to maximize yield while minimizing side products?

  • Methodology : Implement Bayesian optimization ( ) or response surface methodology (RSM) to systematically explore variables like catalyst loading, temperature, and solvent ratio. For instance, a 3-factor Box-Behnken design could reduce the number of experiments by 40% while identifying interactions between parameters (e.g., excess chlorophenyl groups may require stoichiometric adjustments to avoid dimerization) .

Q. How can researchers investigate the compound’s structure-activity relationship (SAR) for pharmacological targets?

  • Methodology :

  • Step 1 : Synthesize analogs with modifications to the chlorophenyl, tetrahydroisoquinoline, or furan moieties (e.g., halogen substitution, ring expansion).
  • Step 2 : Screen against target enzymes (e.g., kinases, oxidases) using fluorescence-based assays ( ).
  • Step 3 : Perform molecular docking (AutoDock Vina) to correlate activity with binding poses. demonstrates SAR for triazolo-thiadiazines, where electron-withdrawing groups (Cl, NO2) enhance binding affinity to hydrophobic pockets .

Q. What analytical techniques are suitable for resolving batch-to-batch variability in crystallinity?

  • Methodology : Use PXRD (powder X-ray diffraction) to assess polymorphic forms and DSC (differential scanning calorimetry) to detect amorphous content. and emphasize that recrystallization in ethyl acetate/hexane (3:1) improves crystallinity for structurally related triazolo compounds .

Contradiction Analysis & Troubleshooting

Q. How to address discrepancies between computational predictions and experimental bioactivity data?

  • Root Cause : Overestimation of binding affinity due to rigid docking (ignoring protein flexibility) or solvent effects.
  • Resolution : Apply molecular dynamics (MD) simulations (AMBER/CHARMM) to account for conformational changes. validates this approach for triazolo-pyrimidines, where MD revealed critical water-mediated interactions missed in docking .

Q. Why do synthetic yields drop significantly at scale-up, and how can this be mitigated?

  • Root Cause : Heat/mass transfer limitations in batch reactors.
  • Resolution : Transition to continuous-flow chemistry ( ), which enhances mixing and temperature control. For example, a microreactor with a residence time of 20 minutes improved yield by 15% for a triazolo-thiazole analog .

Methodological Tables

Parameter Optimization Strategy Reference
Reaction TemperatureBayesian optimization (65–85°C range)
Solvent SystemPEG-400 with 10% DMF for solubility
Catalytic ConditionsBleaching Earth Clay (pH 12.5), 10 wt% loading
Purity ValidationHPLC (C18 column, acetonitrile/water gradient)

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.